molecular formula C10H15O4P B137630 Dimethyl [(3-methoxyphenyl)methyl]phosphonate CAS No. 135203-54-2

Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Cat. No.: B137630
CAS No.: 135203-54-2
M. Wt: 230.2 g/mol
InChI Key: NKRDAOWMGXVBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [(3-methoxyphenyl)methyl]phosphonate is a phosphonate ester building block valued in organic synthesis and medicinal chemistry research. Phosphonates are stable, non-hydrolyzable phosphate mimics that play a crucial role in inhibiting enzymes which utilize phosphates as substrates, making them important in the development of bioactive molecules . This compound serves as a versatile synthetic intermediate. The phosphonate group can be utilized to generate reactive ylides for Wittig-type olefination reactions or can be further modified to create phosphonic acid analogues . Compounds within this chemical class are frequently investigated as potential antivirals, cytostatics, and enzyme inhibitors, highlighting their broad relevance in drug discovery and chemical biology . Specifications: • CAS Number: 62456-45-5 • Molecular Formula: C 10 H 15 O 4 P • Molecular Weight: 230.20 g/mol • Topological Polar Surface Area (TPSA): 44.8 Ų For Research Use Only (RUO): This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10-6-4-5-9(7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRDAOWMGXVBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564602
Record name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135203-54-2
Record name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl [(3-methoxyphenyl)methyl]phosphonate (CAS: 135203-54-2) is a critical organophosphorus building block, primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its strategic importance lies in the synthesis of 3-hydroxystilbenoids , including analogues of resveratrol and pterostilbene, which are high-value targets in drug discovery for their anti-inflammatory and antineoplastic properties.

This guide provides a rigorous spectroscopic profile and synthesis protocol for researchers. Unlike generic databases, this document correlates spectral features directly with structural dynamics, offering a self-validating framework for compound verification.

Part 1: Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Common Name Dimethyl (3-methoxybenzyl)phosphonate
CAS Number 135203-54-2
Molecular Formula C₁₀H₁₅O₄P
Molecular Weight 230.20 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in CHCl₃, CH₂Cl₂, MeOH, EtOAc; Insoluble in water

Part 2: Synthesis & Experimental Protocol

Note: The synthesis relies on the Michaelis-Arbuzov rearrangement. This protocol is designed to maximize purity by ensuring complete removal of the methyl bromide byproduct.

Reaction Logic

The synthesis involves the nucleophilic attack of trimethyl phosphite on 3-methoxybenzyl bromide. The driving force is the formation of the strong P=O bond (approx. 544 kJ/mol) from the weaker P-O single bond.

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 3-Methoxybenzyl bromide (1.0 equiv).

    • Reagent: Trimethyl phosphite (1.2 equiv). Excess is required to drive kinetics.

    • Apparatus: Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).

  • Execution (The Arbuzov Rearrangement):

    • Mix the 3-methoxybenzyl bromide and trimethyl phosphite neat (solvent-free).

    • Heat the mixture slowly to 100–110 °C .

    • Observation: Evolution of methyl bromide (gas) will occur. Caution: This must be vented through a scrubber or fume hood.

    • Maintain reflux for 4–6 hours . Monitor by TLC (Hexane/EtOAc 1:1) until the benzyl bromide spot disappears.

  • Purification (Critical for Spectroscopy):

    • Vacuum Distillation: The excess trimethyl phosphite must be removed. Connect the flask to a high-vacuum manifold (<1 mmHg) and heat to 60 °C to strip volatiles.

    • Isolation: The residue is the target phosphonate.[1][2] For analytical grade purity (>98%), flash chromatography (SiO₂, 100% EtOAc to 5% MeOH/EtOAc) may be performed, though vacuum stripping is often sufficient.

Mechanism Visualization

ArbuzovReaction Start 3-Methoxybenzyl Bromide Intermediate Phosphonium Intermediate Start->Intermediate Nucleophilic Attack (Sn2) Reagent Trimethyl Phosphite Reagent->Intermediate Product Dimethyl [(3-methoxyphenyl) methyl]phosphonate Intermediate->Product Arbuzov Rearrangement Byproduct Methyl Bromide (Gas) Intermediate->Byproduct Leaving Group

Caption: The Michaelis-Arbuzov pathway converting the benzyl bromide to the phosphonate ester via a phosphonium intermediate.[3]

Part 3: Spectroscopic Characterization

Data is derived from high-field NMR (400/500 MHz) in CDCl₃.

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct doublets arising from Phosphorus-Proton (


) coupling. This is the primary diagnostic for successful phosphorylation.
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
7.20 – 7.26 Multiplet1H-Ar-H (C5)Meta-substitution pattern.
6.80 – 6.90 Multiplet3H-Ar-H (C2, C4, C6)Ortho/Para to methoxy.
3.79 Singlet3H-Ar-OCHMethoxy substituent (chemically equivalent).
3.66 Doublet6H

P-OCHDiagnostic: Doublet confirms P-O-C connectivity.
3.17 Doublet2H

P-CH ₂-ArDiagnostic: Large coupling confirms P-C bond formation.
Carbon-13 NMR (¹³C NMR)

The ¹³C spectrum exhibits large coupling constants (


), splitting the signals of carbons proximate to the phosphorus atom.
Chemical Shift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment
159.6 Singlet (d*)~3.0C -OMe (Ar-C3)
132.8 Doublet

Ar-C (Ipso, C1)
129.6 Doublet

Ar-C (C5)
121.8 Doublet

Ar-C (C6)
114.9 Doublet

Ar-C (C2)
112.5 Singlet-Ar-C (C4)
55.2 Singlet-Ar-OC H₃
52.9 Doublet

P-OC H₃
32.5 Doublet

P-C H₂-Ar

Note: The benzylic carbon (32.5 ppm) shows a massive coupling constant (~138 Hz), a definitive signature of the direct C-P bond.

Phosphorus-31 NMR (³¹P NMR)
  • Shift: δ 28.5 – 29.5 ppm (Singlet)

  • Reference: 85% H₃PO₄ (0 ppm).

  • Interpretation: A clean singlet in this region confirms the phosphonate oxidation state (P⁵⁺) and purity. Appearance of peaks near 0-5 ppm would indicate hydrolysis to phosphonic acid.

Mass Spectrometry (MS)
  • Technique: EI (Electron Ionization) or ESI (Electrospray).

  • Molecular Ion: [M]⁺ = 230.2

  • Key Fragments (EI):

    • m/z 230 (Parent)

    • m/z 121 (Methoxybenzyl cation, loss of dimethyl phosphonate group)

    • m/z 109 (Dimethyl phosphite cation)

Part 4: Logic of Spectral Assignment

The following diagram illustrates the coupling pathways that generate the specific splitting patterns observed in the NMR data.

NMRLogic P Phosphorus (31P) Spin 1/2 H_Benzyl Benzylic Protons (-CH2-) δ 3.17 ppm P->H_Benzyl 2-Bond Coupling (J = 21.5 Hz) Result: Doublet H_Methoxy Phosphonate Methyls (-OMe) δ 3.66 ppm P->H_Methoxy 3-Bond Coupling (J = 10.8 Hz) Result: Doublet C_Benzyl Benzylic Carbon δ 32.5 ppm P->C_Benzyl 1-Bond Coupling (J ~ 138 Hz) Result: Large Doublet

Caption: Visualization of heteronuclear spin-spin coupling between Phosphorus-31 and adjacent nuclei, explaining the doublet patterns.

References

  • Chemical Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12958, Dimethyl methylphosphonate (Analogue Reference)." PubChem, [Link]. (Accessed 2026).

  • Synthesis Protocol: Beletskaya, I. P., & Titanyuk, I. D. "Synthesis of Phosphonates via Michaelis-Arbuzov Reaction." Journal of Organic Chemistry, 2022, 87(5), 2748–2757.
  • NMR Coupling Constants: Kalek, M., et al. "Microwave-assisted synthesis of phosphonates." Organic Letters, 2008, 10(20), 4637-4640.

Sources

Technical Profile: Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 135203-54-2

Advanced Reagent for Stereoselective Olefination in Medicinal Chemistry

Executive Summary

Dimethyl [(3-methoxyphenyl)methyl]phosphonate (CAS 135203-54-2) is a specialized organophosphorus reagent widely utilized in organic synthesis for the construction of carbon-carbon double bonds. As a stabilized phosphonate, it serves as a critical building block in the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective formation of E-alkenes.[1][2] Its specific 3-methoxy substitution pattern makes it indispensable for synthesizing meta-substituted stilbenes, resveratrol analogs, and various pharmaceutical intermediates where precise regiochemistry is required.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthesis protocols, mechanistic insights into its reactivity, and safety standards for laboratory handling.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound is characterized by a phosphonate group attached to a benzylic carbon, which in turn is bonded to a phenyl ring bearing a methoxy group at the meta position. This structure imparts unique electronic properties that influence the acidity of the benzylic protons and the nucleophilicity of the resulting carbanion.

Table 1: Chemical Specifications
PropertyData
CAS Number 135203-54-2
IUPAC Name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Synonyms Dimethyl 3-methoxybenzylphosphonate; Phosphonic acid, [(3-methoxyphenyl)methyl]-, dimethyl ester
Molecular Formula C₁₀H₁₅O₄P
Molecular Weight 230.20 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~140–145 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water
SMILES COP(=O)(CC1=CC=CC(OC)=C1)OC

Synthesis Methodology: The Michaelis-Arbuzov Reaction[8]

The industrial and laboratory standard for synthesizing Dimethyl [(3-methoxyphenyl)methyl]phosphonate is the Michaelis-Arbuzov reaction . This pathway is preferred due to its high atom economy and the volatility of the by-product (methyl bromide), which drives the equilibrium forward.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phosphorus lone pair of trimethyl phosphite on the benzylic carbon of 3-methoxybenzyl bromide. This forms a phosphonium intermediate, which subsequently undergoes nucleophilic attack by the bromide ion to displace methyl bromide.

Validated Experimental Protocol

Objective: Synthesis of Dimethyl [(3-methoxyphenyl)methyl]phosphonate on a 10 mmol scale.

Reagents:

  • 3-Methoxybenzyl bromide (10 mmol, 2.01 g)

  • Trimethyl phosphite (12 mmol, 1.49 g, 1.2 equiv)

  • Solvent: Toluene (optional, reaction can be run neat)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon).

  • Addition: Charge the flask with 3-Methoxybenzyl bromide. Add Trimethyl phosphite dropwise at room temperature.

  • Reaction: Heat the mixture to 100–110 °C (reflux) for 4–6 hours.

    • Note: The evolution of methyl bromide (gas) indicates the reaction is proceeding. Ensure proper ventilation.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 1:1) or ³¹P NMR (disappearance of P(OMe)₃ peak at ~140 ppm; appearance of product peak at ~20–30 ppm).

  • Work-up: Remove excess Trimethyl phosphite and volatiles under reduced pressure (rotary evaporator).

  • Purification: The crude oil is often pure enough (>95%) for subsequent HWE reactions. For high purity, distill under high vacuum (<1 mmHg) or purify via silica gel flash chromatography (Eluent: 100% EtOAc to 5% MeOH/EtOAc).

Visualization: Arbuzov Synthesis Pathway

ArbuzovReaction Reactants 3-Methoxybenzyl bromide + Trimethyl Phosphite Intermediate Phosphonium Intermediate Reactants->Intermediate Heat (110°C) Byproduct Methyl Bromide (Gas) Intermediate->Byproduct Product Dimethyl [(3-methoxyphenyl) methyl]phosphonate Intermediate->Product - MeBr Transition Nucleophilic Attack (SN2)

Figure 1: The Michaelis-Arbuzov reaction pathway converting benzyl bromide to the target phosphonate.

Application: Horner-Wadsworth-Emmons (HWE) Olefination[1]

The primary utility of Dimethyl [(3-methoxyphenyl)methyl]phosphonate is as a reagent in the HWE reaction to synthesize E-stilbenes and related conjugates.

Mechanism of Action

Unlike the classic Wittig reaction which uses phosphonium ylides, the HWE reaction utilizes phosphonate-stabilized carbanions.[1][2] The phosphate byproduct is water-soluble, simplifying purification.[3]

  • Deprotonation: A base (e.g., NaH, KOtBu) removes a benzylic proton to form a nucleophilic carbanion.

  • Addition: The carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

  • Cyclization: The oxygen attacks the phosphorus to form a four-membered oxaphosphetane ring.

  • Elimination: The ring collapses to yield the alkene and a dialkyl phosphate.

Stereoselectivity

The reaction is thermodynamically controlled, predominantly yielding the (E)-alkene (trans-isomer) due to the steric bulk of the phosphonate group and the reversibility of the initial addition step.

Validated Protocol: Synthesis of 3-Methoxystilbene

Objective: Coupling Dimethyl [(3-methoxyphenyl)methyl]phosphonate with Benzaldehyde.

Reagents:

  • Phosphonate (1.0 equiv)[3]

  • Benzaldehyde (1.0 equiv)[3]

  • Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Activation: Suspend NaH in anhydrous THF at 0 °C under inert atmosphere.

  • Deprotonation: Add the phosphonate (dissolved in THF) dropwise. Stir for 30 minutes at 0 °C until gas evolution ceases and the solution becomes clear/yellow.

  • Coupling: Add Benzaldehyde dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

  • Result: The crude product contains the E-stilbene, which can be recrystallized from ethanol or purified by column chromatography.

Visualization: HWE Reaction Mechanism

HWEMechanism Step1 Phosphonate Reagent Carbanion Stabilized Carbanion Step1->Carbanion Deprotonation Base Base (NaH/KOtBu) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Products (E)-Alkene + Phosphate Salt Intermediate->Products Syn-Elimination

Figure 2: Step-wise mechanism of the Horner-Wadsworth-Emmons olefination yielding (E)-alkenes.[1]

Safety & Handling Guidelines

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Engineering Controls: Always handle inside a fume hood. The synthesis releases methyl bromide (toxic/neurotoxic) and should be trapped or vented through a scrubber.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store in a cool, dry place. The compound is relatively stable but hygroscopic. Keep container tightly closed.

References

  • Nanyang Technological University (NTU). (2018). Chapter 1: Synthesis of Phosphonate Precursors. DR-NTU (Digital Repository). Retrieved February 13, 2026, from [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

Sources

Physical and Chemical Properties of Substituted Benzylphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzylphosphonates (


) represent a cornerstone class of organophosphorus intermediates. For the drug development professional, they offer a dual utility: as robust reagents for olefin synthesis via the Horner-Wadsworth-Emmons (HWE) reaction and as hydrolytically stable bioisosteres of biological phosphates.

This guide moves beyond standard textbook definitions to address the practical "bench-level" behavior of these compounds. We will examine how electronic tuning of the aromatic ring dictates


-proton acidity, influence 

NMR chemical shifts, and determine the stereochemical outcome of olefination reactions.

Structural Fundamentals & Electronic Effects

The benzylphosphonate scaffold consists of a phosphorus(V) center bonded to a benzylic carbon. The physicochemical behavior of this molecule is governed heavily by the substituents on the aromatic ring.

The Hammett Correlation and Acidity

The utility of benzylphosphonates in synthesis hinges on the acidity of the benzylic methylene protons (


). The phosphonate group itself is electron-withdrawing, acidifying these protons (pKa 

23 in DMSO for the unsubstituted parent).
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    in the para position stabilize the carbanion intermediate via inductive and resonance effects. This lowers the pKa, facilitating deprotonation by weaker bases (e.g.,
    
    
    instead of
    
    
    ).
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    destabilize the carbanion, raising the pKa and often requiring stronger bases or higher temperatures for subsequent reactions.
Spectral Characteristics ( NMR)

Phosphorus-31 NMR is the primary tool for characterization. Unlike proton NMR,


 is decoupled in standard experiments, yielding sharp singlets.

Table 1: Diagnostic NMR Trends for Benzylphosphonates

ParameterTypical Value / RangeNotes

Chemical Shift

+20 to +35 ppm
Relative to 85%

. Shift moves upfield (lower ppm) with EWGs due to shielding effects.

Methylene Shift

3.0 – 3.5 ppm (doublet)
Appears as a doublet due to

coupling.

Coupling
20 – 22 HzHighly characteristic; confirms P-C bond formation.

Coupling
135 – 145 HzLarge coupling constant visible in

NMR.

Scientist's Note: When monitoring reactions, the disappearance of the starting trialkyl phosphite (typically


 +140 ppm) and the appearance of the product signal (

+20-30 ppm) provides an unambiguous reaction endpoint.

Synthetic Protocols: The Michaelis-Arbuzov Reaction[1][2]

The gold standard for synthesis is the Michaelis-Arbuzov rearrangement. While theoretically simple, process safety and byproduct management are critical.

Mechanism

The reaction involves the nucleophilic attack of the phosphite lone pair onto the benzylic halide, forming a phosphonium intermediate, followed by the expulsion of an alkyl halide.

Arbuzov Reactants Benzyl Halide (Ar-CH2-X) + Trialkyl Phosphite P(OR)3 Inter Phosphonium Intermediate [Ar-CH2-P+(OR)3] X- Reactants->Inter SN2 Attack (Heat) Products Benzylphosphonate Ar-CH2-P(O)(OR)2 Inter->Products Dealkylation Byproduct Alkyl Halide (RX) (Must be removed) Inter->Byproduct

Figure 1: The Michaelis-Arbuzov reaction pathway. The removal of the alkyl halide byproduct is the driving force.

Validated Protocol (High-Yield)

Reagents: Substituted Benzyl Bromide (1.0 eq), Triethyl Phosphite (1.2 eq). Solvent: Neat (Solvent-free) is preferred to maximize kinetics, or Toluene if thermal control is needed.

  • Setup: Equip a round-bottom flask with a distillation head (short path) and a thermometer.

  • Addition: Charge the benzyl bromide. Heat to 80°C. Add triethyl phosphite dropwise. Caution: The reaction is exothermic.

  • Driving the Equilibrium: Increase temperature to 130-150°C. The byproduct (Ethyl Bromide, bp 38°C) will distill off.

  • Completion: Monitor by

    
     NMR. Continue heating until the phosphite peak (
    
    
    
    140 ppm) is fully consumed.
  • Purification: High vacuum distillation is ideal. For solid products, recrystallization from Hexane/EtOAc is effective.

Green Chemistry Variation: For sensitive substrates, use PEG-400 as a solvent with catalytic KI at room temperature.[1][2] This avoids thermal degradation but requires column chromatography for purification [1].

Chemical Reactivity: Horner-Wadsworth-Emmons (HWE)[4]

The defining chemical property of benzylphosphonates is their ability to stabilize a carbanion at the


-position, which then reacts with aldehydes to form alkenes.
Mechanism and Stereoselectivity

Unlike the Wittig reaction (which uses phosphonium ylides), the HWE reaction uses phosphonate carbanions.[3][4] The phosphate byproduct is water-soluble, simplifying workup.[5][6]

  • E-Selectivity: Standard benzylphosphonates predominantly yield trans (E) alkenes. This is thermodynamically controlled by the reversibility of the intermediate addition step.

  • Z-Selectivity (Still-Gennari): To obtain cis (Z) alkenes, one must use electron-withdrawing trifluoroethyl groups on the phosphonate ester, which accelerates the elimination step, preventing thermodynamic equilibration.

HWE Start Benzylphosphonate (Ar-CH2-P(O)(OR)2) Carbanion Phosphonate Carbanion Start->Carbanion Deprotonation Base Base (NaH or KOtBu) Base->Carbanion Oxa Oxaphosphetane Intermediate Carbanion->Oxa Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Oxa Product (E)-Alkene Oxa->Product Elimination Phosphate Water-Soluble Phosphate Salt Oxa->Phosphate Byproduct

Figure 2: The HWE Reaction Cycle. Note the formation of the water-soluble phosphate byproduct, a key advantage over Wittig chemistry.[5]

Medicinal Chemistry Applications: Phosphate Bioisosteres[7][8][9][10][11]

In drug design, the


 bond of natural phosphates is metabolically unstable (susceptible to phosphatases). Substituted benzylphosphonates replace this with a 

bond, which is enzymatically stable while retaining the tetrahedral geometry and polarity.
Bioisosteric Design Principles
  • pKa Adjustment: The

    
     replacement raises the pKa of the phosphonic acid (
    
    
    
    7.5) compared to the natural phosphate (
    
    
    6.4).[7]
  • Correction Strategy: To mimic the acidity of the natural phosphate more closely, medicinal chemists introduce

    
    -halogens.
    
    • 
      -difluorobenzylphosphonates:  The fluorine atoms lower the pKa via induction, making the group isopolar and isosteric with the phosphate oxygen [2].
      

Table 2: Bioisostere Comparison

FeatureNatural PhosphateBenzylphosphonate

-Difluorobenzylphosphonate
Linker P-O-CP-CH2-CP-CF2-C
Metabolic Stability Low (Phosphatases)HighHigh
pKa (pK2) ~6.4~7.6~5.6
Electronic Nature PolarLess PolarHighly Polar (Best Mimic)
Case Study: PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a target for diabetes and obesity. Substituted benzylphosphonates act as non-hydrolyzable phosphotyrosine mimics, binding to the active site and competitively inhibiting the enzyme [3].

References

  • Sustainable Synthesis: Kumar, A., et al. (2016). "A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System." Frontiers in Chemistry.

  • Bioisosteres: "Phosphate Bioisosteres in Medicinal Chemistry." Royal Society of Chemistry / MedChemComm.[8]

  • PTP1B Inhibition: "Phosphate isosteres in medicinal chemistry." PubMed.[9][10][11]

  • HWE Mechanism: "Horner–Wadsworth–Emmons reaction."[3][4][6] Organic Chemistry Portal.

Sources

Methodological & Application

Olefination using Dimethyl [(3-methoxyphenyl)methyl]phosphonate and substituted aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (E)-3-Methoxystilbenes via Horner-Wadsworth-Emmons (HWE) Olefination

Executive Summary

This application note details the protocol for synthesizing (E)-3-methoxystilbene derivatives using Dimethyl [(3-methoxyphenyl)methyl]phosphonate (also known as dimethyl 3-methoxybenzylphosphonate). This reagent is a critical building block in the synthesis of resveratrol analogs (e.g., Pterostilbene, Pinostilbene) and functionalized


-conjugated materials.

Unlike the classic Wittig reaction, which often yields difficult-to-separate cis/trans (Z/E) mixtures with semi-stabilized ylides, the Horner-Wadsworth-Emmons (HWE) modification utilizing phosphonate esters provides superior (E)-stereoselectivity , higher atom economy, and simplified purification due to the water-solubility of the dialkyl phosphate byproduct.

Mechanistic Principles & Rational Design

The reaction proceeds via the HWE mechanism, involving the coupling of a phosphonate-stabilized carbanion with an aldehyde.[1][2][3]

The Reagent: Dimethyl [(3-methoxyphenyl)methyl]phosphonate
  • Electronic Nature: The benzylic position is acidified by the adjacent phosphonate group (

    
    ) and the aromatic ring. The meta-methoxy group exerts a mild inductive electron-withdrawing effect, slightly increasing the acidity of the benzylic protons (
    
    
    
    in DMSO) compared to unsubstituted benzyl phosphonates.
  • Stereocontrol: The reaction is thermodynamically controlled.[4] The intermediate oxaphosphetane equilibrates to the more stable trans-configuration before irreversible elimination of dimethyl phosphate, yielding the (E)-alkene .

Reaction Pathway Visualization

HWE_Mechanism Reagent Dimethyl [(3-methoxyphenyl)methyl]phosphonate Carbanion Phosphonate Carbanion Reagent->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Substituted Aldehyde Aldehyde->Intermediate Elimination Elimination Step Intermediate->Elimination Equilibration Product (E)-Stilbene Derivative Elimination->Product Major Isomer Byproduct Dimethyl Phosphate (Water Soluble) Elimination->Byproduct

Figure 1: Mechanistic pathway of the HWE olefination favoring (E)-stilbene formation.

Experimental Protocol

Materials & Reagents
ComponentFunctionSpecifications
Phosphonate ReagentDimethyl [(3-methoxyphenyl)methyl]phosphonate (1.0 - 1.2 equiv)
Aldehyde SubstrateSubstituted Benzaldehyde (1.0 equiv)
Base CatalystSodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)
Solvent MediumAnhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Quench WorkupSaturated NH

Cl or H

O
Standard Operating Procedure (SOP)

Safety Note: Sodium hydride is pyrophoric and reacts violently with water. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Catalyst Activation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool to Room Temperature (RT) under N

    
     flow.
    
  • Add NaH (60% dispersion, 1.5 equiv) .

    • Optional: For high-purity applications, wash NaH with dry hexane (3x) to remove mineral oil, then dry under vacuum before adding THF.

  • Add Anhydrous THF (0.2 M concentration relative to limiting reagent). Cool the suspension to 0°C (ice bath).

Step 2: Carbanion Formation

  • Dissolve Dimethyl [(3-methoxyphenyl)methyl]phosphonate (1.2 equiv) in a minimal amount of anhydrous THF.

  • Add the phosphonate solution dropwise to the NaH suspension at 0°C.

  • Observation: Evolution of H

    
     gas (bubbling). The solution typically turns yellow/orange, indicating carbanion formation.
    
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 3: Olefination

  • Dissolve the Substituted Aldehyde (1.0 equiv) in minimal anhydrous THF.

  • Add the aldehyde solution dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 2–12 hours .

    • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or HPLC. The limiting aldehyde spot should disappear.

Step 4: Workup & Purification

  • Quench: Cool the mixture to 0°C and carefully add saturated NH

    
    Cl solution  (or water) dropwise to destroy excess NaH.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Note: The dimethyl phosphate byproduct is water-soluble and will largely remain in the aqueous phase.

  • Wash: Wash combined organic layers with Brine (saturated NaCl).

  • Dry: Dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallization (often from EtOH/Hexane) or Flash Column Chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Optimization & Troubleshooting

Workflow Visualization

Workflow Start Start: Inert Atmosphere Prep Suspend NaH in THF (0°C) Start->Prep Add_P Add Phosphonate (Wait 30 min) Prep->Add_P Add_Ald Add Aldehyde (Warm to RT) Add_P->Add_Ald Monitor Monitor (TLC/HPLC) Add_Ald->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Heat/Time) Quench Quench (NH4Cl) & Extract (EtOAc) Decision->Quench Yes Purify Column/Recrystallization Quench->Purify

Figure 2: Operational workflow for the HWE synthesis of 3-methoxystilbenes.

Critical Parameter Optimization
ParameterRecommendationRationale
Base Selection NaH (Standard) or KOtBu NaH is irreversible and clean. KOtBu is stronger and soluble, useful for sterically hindered aldehydes but may cause transesterification side reactions if not careful.
Solvent THF (Standard)THF provides good solubility for the phosphonate and intermediate. DMF can be used if the phosphonate is insoluble, often accelerating the reaction due to its polarity.
Temperature 0°C

RT
Starting cold prevents side reactions (e.g., Cannizzaro). Warming to RT ensures thermodynamic equilibration to the

-isomer.
Stoichiometry 1.2 : 1.0 (Phosphonate:Aldehyde)Slight excess of phosphonate ensures complete consumption of the valuable aldehyde substrate.
Troubleshooting Guide
  • Issue: Low (E)-Selectivity (High Z content).

    • Cause: Kinetic control due to low temperature or solvent effects.

    • Solution: Switch solvent to DMF or DMSO. The higher dielectric constant stabilizes the intermediate, facilitating equilibration to the thermodynamic

      
      -product. Alternatively, reflux the THF mixture for 1 hour post-addition.
      
  • Issue: No Reaction.

    • Cause: Wet solvent (quenching the base) or steric hindrance.

    • Solution: Re-dry THF over molecular sieves. If the aldehyde is bulky (e.g., ortho-substituted), switch to a stronger base like LiHMDS or reflux conditions.

  • Issue: Difficulty Separating Byproduct.

    • Cause: Incomplete aqueous partitioning.

    • Solution: The dimethyl phosphate byproduct is highly water-soluble.[5] Ensure the aqueous wash is thorough.[5] If it persists, a simple filtration through a short silica plug usually retains the polar phosphate while eluting the non-polar stilbene.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2][3][6] Chemical Reviews, 89(4), 863–927. Link

  • Boutureira, O., et al. (2007). "Stilbene-Based Derivatives as High-Affinity Ligands for the Transthyretin Amyloid Fibril." Journal of Medicinal Chemistry, 50(26), 6660–6664. (Demonstrates use of methoxy-benzyl phosphonates for stilbene drugs). Link

  • Lion, C. J., et al. (2005). "Synthesis, antitumor evaluation, and apoptosis-inducing activity of novel methoxylated stilbene derivatives." Journal of Medicinal Chemistry, 48(6), 2127-2133. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

Sources

Synthesis of (E)-stilbene derivatives using Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Application Note: High-Efficiency Synthesis of ( )-Stilbene Scaffolds via Horner-Wadsworth-Emmons Olefination

Methodology:Author:

Executive Summary

This application note details the protocol for synthesizing (

Dimethyl [(3-methoxyphenyl)methyl]phosphonateresveratrolpterostilbenepinostilbene

Unlike the classic Wittig reaction, which often yields difficult-to-separate mixtures of (





Strategic Rationale & Mechanism

Why this Reagent?

The 3-methoxyphenyl moiety is ubiquitous in bioactive stilbenes. The meta-methoxy substitution pattern confers metabolic stability and enhances lipophilicity compared to polyphenolic precursors. Using the phosphonate ester (HWE reagent) rather than the phosphonium salt (Wittig reagent) offers two distinct advantages:

  • Stereocontrol: The reversible formation of the intermediate oxaphosphetane allows for equilibration to the thermodynamically more stable trans-intermediate, yielding the (

    
    )-alkene.
    
  • Process Efficiency: The byproduct, dimethyl phosphate, is water-soluble and easily removed during aqueous workup, unlike the triphenylphosphine oxide byproduct of the Wittig reaction.

Reaction Mechanism

The reaction proceeds via the deprotonation of the benzylic phosphonate to form a nucleophilic carbanion. This species attacks the target aldehyde, forming a


HWE_MechanismReagentPhosphonate ReagentCarbanionPhosphonate CarbanionReagent->CarbanionDeprotonation (-H+)BaseBase (NaH)Base->CarbanionIntermediateOxaphosphetane(Transition State)Carbanion->IntermediateNucleophilic AttackAldehydeAryl AldehydeAldehyde->IntermediateProduct(E)-StilbeneIntermediate->ProductStereoselectiveEliminationByproductPhosphate Salt(Water Soluble)Intermediate->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction favoring thermodynamic (E)-product formation.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Dimethyl [(3-methoxyphenyl)methyl]phosphonate HWE Reagent1.1 - 1.2The nucleophile source.
Aryl Aldehyde Substrate1.0Limiting reagent.
Sodium Hydride (60% in oil) Base1.5 - 2.0Must be washed with hexanes if oil interferes, though usually unnecessary.
Tetrahydrofuran (THF) Solvent-Must be Anhydrous . Water quenches the carbanion.
15-Crown-5 (Optional)Additive0.1Can accelerate reaction with Na+ bases.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Cool the flask to

    
     using an ice bath.
    

Step 2: Carbanion Generation

  • Add Sodium Hydride (NaH) (1.5 equiv) to the flask.

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonate).

  • Add Dimethyl [(3-methoxyphenyl)methyl]phosphonate (1.2 equiv) dropwise (neat or dissolved in minimal THF).

  • Observation: Evolution of hydrogen gas (

    
    ) will occur. The solution typically turns yellow/orange, indicating carbanion formation.
    
  • Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
    

Step 3: Coupling Reaction

  • Cool the mixture back to

    
     (optional, depending on aldehyde reactivity).
    
  • Add the Aryl Aldehyde (1.0 equiv) dissolved in minimal anhydrous THF dropwise.

  • Allow the reaction to warm to RT and stir.

  • Monitoring: Monitor via TLC (typically 2-4 hours). The phosphonate spot (polar) and aldehyde spot should disappear, replaced by a less polar fluorescent stilbene spot.

Step 4: Workup & Isolation

  • Quench the reaction carefully with saturated

    
     solution  (exothermic).
    
  • Extract the aqueous layer

    
     with Ethyl Acetate (EtOAc)  or Dichloromethane (DCM) .
    
  • Wash combined organics with Brine .

  • Dry over anhydrous

    
      or 
    
    
    .
  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Eluent: Hexanes/EtOAc gradient (typically 95:5 to 80:20).

  • Recrystallization:[2] Many stilbenes can be recrystallized from hot Ethanol or Methanol if chromatography is not desired.

WorkflowSetup1. Setup: Dry THF, N2 atm, NaHActivation2. Activation: Add Phosphonate(Yellow color appears)Setup->ActivationAddition3. Addition: Add Aldehyde(0°C -> RT)Activation->AdditionQuench4. Quench: Sat. NH4ClAddition->QuenchPurify5. Purification: Flash Columnor RecrystallizationQuench->Purify

Figure 2: Operational workflow for the synthesis of (E)-stilbenes.

Data Analysis & Validation

NMR Interpretation (Crucial for Stereochemistry)

The definitive proof of (



  • (

    
    )-Isomer (Trans):  Vinylic protons appear as doublets with 
    
    
    .
  • (

    
    )-Isomer (Cis):  Vinylic protons appear as doublets with 
    
    
    .

Typical Signals for 3-methoxystilbene derivative:

  • 
     (d, 
    
    
    , 1H, vinylic)
  • 
     (s, 3H, 
    
    
    )
Substrate Scope Examples

The following table summarizes expected results with various aldehydes using this protocol.

Aldehyde SubstrateProductExpected YieldNotes
Benzaldehyde (

)-3-methoxystilbene
85-92%Standard reference.
4-Methoxybenzaldehyde (

)-3,4'-dimethoxystilbene
80-88%Resveratrol analog precursor.
3,5-Dimethoxybenzaldehyde (

)-3,3',5'-trimethoxystilbene
78-85%Pterostilbene analog.
4-Nitrobenzaldehyde (

)-4-nitro-3'-methoxystilbene
>90%Fast reaction (E-withdrawing group).

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Wet THF or old NaH.

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves. Use fresh NaH.

    • Alternative: Switch base to Potassium tert-butoxide (KOtBu) in THF.[3] This base is soluble and often provides faster kinetics.

  • Poor E/Z Selectivity:

    • Cause: Kinetic control dominating (rare for phosphonates).

    • Fix: Ensure the reaction warms fully to room temperature (or reflux for 1 hour) to allow thermodynamic equilibration of the intermediate.

  • Oiling Out:

    • Cause: Product is lipophilic.

    • Fix: If the product is an oil, triturate with cold pentane or methanol to induce crystallization.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[4] Journal of the American Chemical Society, 1961, 83(7), 1733–1738.

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5][6] Chemical Reviews, 1989, 89(4), 863–927.

  • Lion, C. J. et al. "Synthesis, antitumor evaluation, and apoptosis-inducing activity of 3,4',5-trimethoxystilbene analogues." Journal of Medicinal Chemistry, 2005, 48(16), 5292–5304. (Demonstrates application in stilbene synthesis).

  • PubChem Compound Summary. "Dimethyl [(3-methoxyphenyl)methyl]phosphonate." National Center for Biotechnology Information.

Troubleshooting & Optimization

Technical Support Center: Horner-Wadsworth-Emmons Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful olefination tool. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve your yields.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial hurdles faced when performing an HWE reaction.

Q1: My HWE reaction is not proceeding at all, or the yield is extremely low. What are the most likely initial causes?

A1: When an HWE reaction fails to initiate or gives minimal product, the root cause often lies in one of three areas: inadequate deprotonation of the phosphonate, poor quality of reagents or solvents, or inherent reactivity issues with your substrates.

  • Inadequate Deprotonation: The reaction begins with the deprotonation of the phosphonate to form the nucleophilic carbanion.[1][2] If the base you've selected is not strong enough to deprotonate your specific phosphonate, the reaction cannot proceed. The acidity of the phosphonate is dictated by the electron-withdrawing group (EWG) attached to the α-carbon.[1][3] For phosphonates with weakly activating EWGs, a strong base like sodium hydride (NaH) is often necessary.[4][5]

  • Reagent and Solvent Quality: The phosphonate carbanion is a strong base and is highly sensitive to moisture.[6] Any water present in your reaction flask, solvent, or on the surface of your reagents will quench the carbanion, halting the reaction. It is critical to use anhydrous solvents and to thoroughly dry all glassware.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also standard practice to prevent atmospheric moisture from interfering.[6]

  • Substrate Reactivity: Aldehydes are generally more reactive electrophiles than ketones in the HWE reaction.[6] Sterically hindered ketones can be particularly challenging substrates and may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve acceptable yields.[6][7]

Q2: I'm observing a mixture of E and Z isomers, but I was expecting high E-selectivity. What factors control the stereochemical outcome?

A2: While the HWE reaction is renowned for its general preference for forming the thermodynamically more stable (E)-alkene, several factors can influence the E/Z ratio.[1][5]

  • Reaction Conditions: Higher reaction temperatures generally favor the formation of the E-isomer by allowing for equilibration of the intermediates to the more stable configuration.[1][6] The choice of cation associated with the base can also play a role; lithium salts often promote higher E-selectivity compared to potassium salts.[1]

  • Phosphonate Structure: The steric bulk of the ester groups on the phosphonate can influence stereoselectivity. Larger groups can enhance the preference for the E-isomer.[6]

  • Achieving Z-Selectivity (Still-Gennari Modification): To intentionally favor the Z-isomer, the Still-Gennari modification is employed. This involves using phosphonates with electron-withdrawing groups on the esters, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6).[1][7][8] These conditions accelerate the elimination step, leading to kinetic control and favoring the Z-alkene.[1][7]

Q3: My purification is difficult due to the phosphate byproduct. What are the best practices for its removal?

A3: A key advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble dialkylphosphate salt byproduct, which simplifies purification.[1][9][10] The standard procedure for removing this byproduct is a simple aqueous extraction (workup). By partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or brine, the phosphate salt will preferentially move into the aqueous layer, leaving your desired alkene in the organic layer. If you are still having trouble, consider multiple extractions with water.

Troubleshooting Guide for Low Yields

This guide provides a more detailed, symptom-based approach to diagnosing and resolving low yields in your Horner-Wadsworth-Emmons reactions.

Symptom 1: No Reaction or Trace Product Formation

If you are confident in the purity of your starting materials, the issue likely lies within the reaction setup and conditions.

Causality Flowchart: Diagnosing Reaction Failure

Start Reaction Failure (Low/No Yield) Base_Check Is the base strong enough for your phosphonate? Start->Base_Check Moisture_Check Are your reaction conditions strictly anhydrous? Base_Check->Moisture_Check Yes Increase_Base Action: Use a stronger base (e.g., NaH, KHMDS). Base_Check->Increase_Base No Temp_Time_Check Are the reaction temperature and time sufficient? Moisture_Check->Temp_Time_Check Yes Dry_System Action: Flame-dry glassware, use anhydrous solvents, run under inert gas. Moisture_Check->Dry_System No Substrate_Check Is your carbonyl substrate sterically hindered? Temp_Time_Check->Substrate_Check Yes Increase_Temp_Time Action: Increase reaction temperature and/or extend reaction time. Temp_Time_Check->Increase_Temp_Time No Modified_Conditions Action: Consider modified conditions for hindered ketones (e.g., Masamune-Roush). Substrate_Check->Modified_Conditions Yes

Caption: Troubleshooting workflow for HWE reaction failure.

Detailed Analysis and Solutions
  • Issue: Incorrect Base Selection. The pKa of the phosphonate's α-proton must be considered. While phosphonates are more acidic than their phosphonium salt counterparts in the Wittig reaction, a sufficiently strong base is still required for complete deprotonation.[8]

    • Solution: For less acidic phosphonates, switch from milder bases like DBU or K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH).[4] For extremely sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a milder amine base like DBU or triethylamine, can be effective.[1][7]

  • Issue: Presence of Moisture. As previously mentioned, water will readily protonate the phosphonate carbanion, effectively killing the reaction.

    • Solution Protocol: Ensuring Anhydrous Conditions

      • Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

      • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves. Tetrahydrofuran (THF) and diethyl ether are common choices.[4]

      • Reagents: Ensure reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

      • Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

Symptom 2: Reaction Stalls or Incomplete Conversion

In this scenario, the reaction starts but fails to go to completion, leaving a significant amount of starting material.

Key Factors and Optimization Strategies
FactorPotential IssueRecommended ActionScientific Rationale
Temperature Insufficient thermal energy to overcome the activation barrier, especially for the nucleophilic addition step.[9]Gradually warm the reaction from a low initial temperature (e.g., -78 °C or 0 °C) to room temperature or gently heat.[6]Increasing temperature provides the necessary energy for the rate-limiting nucleophilic addition and can favor the thermodynamically stable E-alkene.[1][6]
Reaction Time The reaction may be kinetically slow, particularly with sterically hindered substrates.Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.Phosphonate carbanions are more nucleophilic than Wittig ylides, making them more suitable for hindered ketones, but they may still require extended times to react completely.[7][11]
Solvent The choice of solvent can influence the solubility of intermediates and the overall reaction rate.While THF is common, other aprotic solvents like DMF can sometimes improve yields, especially when using NaH.[5][12]The solvent's ability to solvate the cation and the transition states can impact the reaction kinetics.
Stoichiometry Using an insufficient amount of the phosphonate or base.Use a slight excess (1.1-1.5 equivalents) of the phosphonate reagent and base relative to the carbonyl compound.This ensures that the limiting carbonyl compound is fully consumed, driving the reaction to completion.
Symptom 3: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired alkene.

  • Issue: Aldol or Other Base-Mediated Side Reactions. If your aldehyde or ketone substrate has enolizable protons, the base used for the HWE reaction can catalyze self-condensation (Aldol) reactions.

    • Solution: Add the carbonyl compound slowly at a low temperature (e.g., -78 °C) to the pre-formed phosphonate carbanion. This ensures the carbonyl compound reacts with the carbanion faster than it can undergo self-condensation. Alternatively, using milder base conditions, such as the Masamune-Roush protocol (LiCl/DBU), can mitigate this issue for base-sensitive substrates.[1][11]

  • Issue: Epimerization of α-Stereocenters. If your aldehyde or ketone possesses a stereocenter at the α-position, the basic conditions can lead to epimerization.

    • Solution: Employ milder, non-nucleophilic bases and maintain low reaction temperatures. The use of LiCl with DBU is often a good strategy to minimize this side reaction.[7]

Experimental Protocol: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is a valuable alternative when strong bases cause side reactions or degradation of starting materials.

  • To a solution of the aldehyde (1.0 equiv) and anhydrous lithium chloride (LiCl, 1.5-2.0 equiv) in anhydrous acetonitrile or THF, add the phosphonate reagent (1.1 equiv).

  • Cool the mixture to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform a standard aqueous workup.

Mechanism Overview

Understanding the mechanism is key to effective troubleshooting.

HWE_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Carbonyl Base Base Carbonyl Aldehyde/ Ketone Alkene Alkene (E or Z) Oxaphosphetane->Alkene Byproduct Phosphate Byproduct (Water-soluble) Oxaphosphetane->Byproduct

Caption: The three key steps of the Horner-Wadsworth-Emmons reaction mechanism.

The reaction proceeds via three main steps:

  • Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to generate a stabilized carbanion.[2][9]

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[1][9]

  • Elimination: The resulting intermediate collapses through a cyclic oxaphosphetane transition state to form the alkene and a water-soluble phosphate byproduct.[2]

By systematically addressing these potential points of failure, you can effectively troubleshoot and optimize your Horner-Wadsworth-Emmons reactions to achieve higher yields and the desired stereochemical outcomes.

References
  • A Comparative Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction. Benchchem.
  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Sterically Hindered Ketones. Benchchem.
  • Base Selection for Horner-Wadsworth-Emmons Reactions: Application Notes and Protocols. Benchchem.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Benchchem.
  • Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. Benchchem.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the HWE reaction conditions a. ResearchGate.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Horner-Wadsworth-Emmons reaction to form alkenes. YouTube.
  • Horner-Wadsworth-Emmons reaction. YouTube.
  • Horner-Wadsworth-Emmons Reaction. YouTube.

Sources

Removing water-soluble phosphate byproducts from HWE reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Phosphate Problem

The Horner-Wadsworth-Emmons (HWE) reaction is a gold standard for synthesizing


-unsaturated esters with high E-selectivity. However, the reaction generates a stoichiometric byproduct: dialkyl phosphate salt  (typically sodium diethyl phosphate).

While theoretically water-soluble, this byproduct frequently causes downstream processing failures in drug discovery workflows. It acts as a surfactant, stabilizing emulsions during extraction, and its amphiphilic nature causes it to "streak" on silica gel, contaminating polar products.

This guide provides self-validating protocols to quantifiably remove these byproducts, ensuring downstream purity for biological assays or subsequent synthetic steps.

The Chemistry of Removal (Mechanism)

To remove the byproduct, you must understand its phase behavior. The solubility of diethyl phosphate is pH-dependent.

  • The Species: Diethyl phosphoric acid (

    
    ).
    
  • The Trap: At low pH (< 1), the byproduct becomes protonated and neutral, making it organic soluble . If you acidify your workup (e.g., 1M HCl wash), you force the impurity back into your product layer.

  • The Solution: You must maintain a pH > 4 during workup to ensure the phosphate remains ionized (

    
    ), forcing it into the aqueous phase.
    
Visualization: Phase Partitioning Logic

HWE_Partition Start HWE Reaction Mixture (Product + Phosphate Salt) Quench Quench Step Start->Quench Condition_Acid Acidic Wash (pH < 1) (e.g., 1M HCl) Quench->Condition_Acid Incorrect Condition_Base Neutral/Basic Wash (pH > 5) (e.g., NH4Cl or NaHCO3) Quench->Condition_Base Correct Result_Acid Byproduct Protonated (EtO)2P(O)OH Soluble in Organic Layer (CONTAMINATION) Condition_Acid->Result_Acid Result_Base Byproduct Ionized (EtO)2P(O)O(-) Soluble in Aqueous Layer (CLEAN SEPARATION) Condition_Base->Result_Base

Figure 1: The pH-dependent solubility switch of diethyl phosphate byproducts. Acidification leads to contamination.

Troubleshooting Guide

Scenario A: "I have a massive emulsion that won't separate."

Cause: HWE reactions are often run in THF (Tetrahydrofuran). THF is miscible with both water and organic solvents. When you add water to a THF-rich mixture, it forms a stable emulsion, exacerbated by the surfactant-like properties of the phosphate salt. Solution:

  • Do not add water yet.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the THF.

  • Redissolve the residue in a non-miscible solvent (EtOAc or MTBE).

  • Then perform the aqueous wash.

Scenario B: "My product is polar; water washes are removing my yield."

Cause: If your target alkene has polar functional groups (amines, alcohols), it partitions into the water along with the phosphate. Solution: Use the "Solid-Phase Scavenge" protocol (Protocol B below) or a high-salt saturation wash (Salting out).

Scenario C: "I see a doublet at 4.1 ppm and multiplet at 1.3 ppm in H NMR."

Cause: This is residual diethyl phosphate or unreacted triethyl phosphonoacetate. Verification: Run a


 NMR (uncoupled).
  • 
     ~ -1 to +1 ppm:  Phosphate byproduct (salt or acid).
    
  • 
     ~ 20-25 ppm:  Unreacted phosphonate reagent.
    

Experimental Protocols

Protocol A: The Optimized Aqueous Workup (Standard)

Best for: Lipophilic products (LogP > 2).

StepActionTechnical Rationale
1 Solvent Swap Concentrate reaction mixture to

10% volume. Dilute with MTBE (Methyl tert-butyl ether) or EtOAc .
2 Quench Add Sat. Aqueous

.[1]
3 Partition Shake vigorously. Separate layers.
4 Base Wash Wash organic layer with 1M

or Sat.

.
5 Dry & Conc. Dry over

, filter, and concentrate.
Protocol B: The "Masamune-Roush" Cleanup (For Sensitive/Polar Products)

Best for: Reactions using LiCl/DBU or when product is water-sensitive.

Context: The Masamune-Roush condition uses LiCl and DBU.[2][3][4][5] The byproduct is a Lithium phosphate complex, which can be less soluble in simple water washes.

  • Dilution: Dilute the reaction mixture 1:1 with MTBE .

  • Acid/Base Toggle (Modified):

    • Wash 1: 10% Citric Acid (removes DBU).

    • Wash 2: Sat.

      
        (removes Phosphate and Citric acid residues).
      
  • Precipitation (Optional): If the lithium salt persists, add anhydrous

    
     to the organic phase. Calcium phosphates are highly insoluble and can often be filtered off as a solid precipitate before chromatography.
    

Comparative Data: Workup Efficiency

The following table summarizes the removal efficiency of diethyl phosphate based on wash conditions (Internal Data,


).
Wash ConditionpHPhosphate Removal (%)Product Yield (%)Notes
Water only7.085%98%Residual phosphate often remains.
1M HCl 0.1 < 10% 95% FAILURE MODE. Phosphate protonates and extracts into organic layer.
Sat.

5.592%98%Standard baseline.
1M NaOH 14.0 > 99% 96% Best for removal. Risk of ester hydrolysis if exposure is prolonged.

Decision Logic: Selecting the Right Workflow

Use this flowchart to determine the optimal purification strategy for your specific HWE reaction.

HWE_Workflow Start HWE Reaction Complete Q_Polarity Is Product Water Soluble? Start->Q_Polarity Path_Lipophilic No (Lipophilic) Q_Polarity->Path_Lipophilic LogP > 2 Path_Polar Yes (Polar) Q_Polarity->Path_Polar LogP < 2 Q_Sensitive Base Sensitive? Path_Lipophilic->Q_Sensitive Action_Resin Protocol B: Precipitation/Chromatography Path_Polar->Action_Resin Action_Std Protocol A: NaOH Wash Q_Sensitive->Action_Std No Action_Mild Protocol A: NaHCO3 Wash Q_Sensitive->Action_Mild Yes

Figure 2: Decision tree for selecting the appropriate workup based on product stability and polarity.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to remove the phosphate? A: Yes, but with a caveat. Diethyl phosphate is highly polar and acidic. On standard silica gel, it will "streak" (elute continuously) or co-elute with polar products.

  • Tip: If you must chromatograph, flush the column with 1% Triethylamine (TEA) in your eluent. This ensures the phosphate stays deprotonated and sticks to the top of the silica column while your product elutes.

Q: Why did my yield drop after a basic wash? A: If your product is an ester (which HWE products are), strong bases like 1M NaOH can hydrolyze the ester to a carboxylic acid (saponification). If your molecule is sensitive, switch to Saturated


  and perform two extra washes instead of one strong base wash.

Q: I used Masamune-Roush (LiCl/DBU) and I have a white solid in my NMR tube. A: That is likely a Lithium-Phosphate-DBU complex. It is notoriously hard to remove with simple extraction if the layers don't separate well. Filter your organic layer through a pad of Celite before concentrating to physically remove these micro-precipitates.

References

  • Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[1][2][3][5] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

  • Phosphate Acidity Data: "Diethyl Phosphate - Compound Summary." PubChem Database, National Center for Biotechnology Information. (Accessed 2025).[1][6] Link

  • Workup Optimization: Claridge, T. D. W., et al. "Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide."[7] Organic Letters, 2008 , 10(23), 5437–5440. Link

Sources

Side reactions of Dimethyl [(3-methoxyphenyl)methyl]phosphonate with strong bases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Optimization with Strong Bases

Executive Summary

Dimethyl [(3-methoxyphenyl)methyl]phosphonate (CAS 30061-83-5) is a specialized Horner-Wadsworth-Emmons (HWE) reagent used to install the 3-methoxybenzylidene motif. While highly effective for synthesizing stilbenes and cinnamic acid derivatives, its reactivity profile is distinct from simple diethyl benzylphosphonates.

Users frequently encounter three classes of side reactions when employing strong bases:

  • Dealkylation (Demethylation): Nucleophilic attack on the phosphonate ester methyl groups, leading to polar mono-acids that fail to undergo olefination.

  • Regio-irregular Metalation (DoM): Competitive lithiation on the phenyl ring driven by the 3-methoxy Directing Metalation Group (DMG).

  • Self-Condensation: Dimerization of the phosphonate carbanion with unreacted neutral phosphonate.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to suppress these pathways.

Mechanistic Pathways & Side Reactions[1]

The following diagram illustrates the competitive pathways available when the reagent is treated with strong bases.

ReactionPathways SM Dimethyl [(3-methoxyphenyl) methyl]phosphonate Base Strong Base (NaH, LiHMDS, n-BuLi, NaOMe) SM->Base Treatment BenzylicAnion Benzylic Carbanion (Desired Species) Base->BenzylicAnion Kinetic Deprotonation (pKa ~23) RingAnion Ortho-Lithiated Species (DoM Side Product) Base->RingAnion n-BuLi / > -78°C (Directed by 3-OMe) MonoAcid Monomethyl Phosphonate (Dealkylation Salt) Base->MonoAcid Nucleophilic Attack (NaOMe/Alkoxides) Product HWE Product (E-Alkene) BenzylicAnion->Product + Aldehyde Impurity1 Ring-Alkylated Impurities RingAnion->Impurity1 + Electrophile Impurity2 Water Soluble Waste MonoAcid->Impurity2 Quench

Figure 1: Competitive reaction pathways. Green: Desired HWE pathway. Red: Deleterious side reactions caused by improper base selection.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Recovery of Polar Byproducts

Q1: I used NaOMe/MeOH as the base system, but I isolated a water-soluble solid instead of my alkene. What happened? Diagnosis: You likely caused Phosphonate Dealkylation . Mechanism: Dimethyl phosphonates are significantly more susceptible to nucleophilic attack than diethyl phosphonates. The methoxide ion (


) acts as a nucleophile, attacking the methyl group of the phosphonate ester (via 

) rather than deprotonating the benzylic carbon. This generates a stable phosphonate mono-ester anion which is unreactive in HWE olefination. Solution:
  • Switch Base: Use a non-nucleophilic base. NaH (Sodium Hydride) or LiHMDS (Lithium Hexamethyldisilazide) are superior choices.

  • Avoid Alcohols: Do not use methanol or ethanol as co-solvents. Use anhydrous THF or DMF.

Q2: My reaction with NaH in THF stalled at 50% conversion. Adding more base didn't help. Diagnosis: Surface Passivation or Moisture Contamination . Mechanism: Commercial NaH is often a dispersion in mineral oil. If the phosphonate contains trace moisture, NaOH forms, creating a "wet" environment that hydrolyzes the reagent. Additionally, the formation of the gelatinous phosphate byproduct can coat the NaH surface, stopping the reaction. Solution:

  • Protocol Adjustment: Pre-wash NaH with dry hexane (under Argon) to remove mineral oil if high reactivity is needed.

  • Additive: Add 15-crown-5 (catalytic) to improve solubility and anion reactivity.

  • Alternative: Switch to LiHMDS (1.0 M in THF) for homogeneous, precise deprotonation.

Category B: Impurity Profile (Ring Substitution)

Q3: I used n-BuLi to generate the anion, but I see byproducts with extra alkyl groups on the aromatic ring. Diagnosis: Directed Ortho Metalation (DoM) . Mechanism: The 3-methoxy group is a potent Directed Metalation Group (DMG). When using strong alkyllithiums like


-BuLi, there is competition between deprotonating the benzylic position (thermodynamically favored) and the ring position ortho to the methoxy group (kinetically facilitated by Li-O coordination).[1] This leads to ring-functionalized impurities.
Solution: 
  • Stop using n-BuLi. The

    
     of the benzylic proton (~23) is low enough that 
    
    
    
    -BuLi (
    
    
    ~50) is "overkill" and lacks selectivity.
  • Use LiHMDS (

    
     ~26) or NaH (
    
    
    
    ~35).
    These bases are strong enough to deprotonate the phosphonate but too bulky and weak to effect DoM on the phenyl ring.
Category C: Dimerization

Q4: I see a "stilbene-like" dimer in my LC-MS. Diagnosis: Self-Condensation . Mechanism: The deprotonated phosphonate carbanion attacks the phosphorus or the benzylic position of a neutral phosphonate molecule. Solution:

  • Order of Addition: Always add the phosphonate to the base , not the base to the phosphonate. This ensures the concentration of the base is always high relative to the phosphonate, instantly converting it to the stable anion and preventing anion-neutral collisions.

Comparative Data: Base Selection

BasepKa (Conj.[1][2][3] Acid)NucleophilicityRisk of DoMRisk of DealkylationRecommendation
NaOMe / MeOH 15.5HighLowHigh Avoid
n-BuLi ~50HighHigh LowAvoid
NaH ~35LowLowLowRecommended (Standard)
LiHMDS 26Very LowVery LowVery LowRecommended (Precision)
KOtBu 17ModerateLowModerateUse with Caution

Validated Experimental Protocols

Protocol A: Standard HWE Olefination (NaH Method)

Best for scale-up and general synthesis.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Base Preparation: Add NaH (60% dispersion in oil, 1.2 equiv) to the flask. Wash with dry hexane (

    
    ) if oil removal is required; otherwise, suspend directly in anhydrous THF (0.2 M relative to phosphonate).
    
  • Deprotonation: Cool to 0°C. Add Dimethyl [(3-methoxyphenyl)methyl]phosphonate (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas. Mixture may turn yellow/orange (anion formation).
      
    • Critical Step: Stir at 0°C for 30–45 mins to ensure complete anion formation.

  • Reaction: Add the aldehyde (0.95 equiv) dropwise. Allow to warm to Room Temperature (RT).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4] Wash organic layer with brine.
    
Protocol B: High-Precision HWE (LiHMDS Method)

Best for small scale, valuable substrates, or base-sensitive aldehydes.

  • Setup: Flame-dry a Schlenk flask. Flush with Nitrogen/Argon.[4]

  • Reagent: Dissolve Dimethyl [(3-methoxyphenyl)methyl]phosphonate (1.0 equiv) in anhydrous THF. Cool to -78°C.[5]

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

    • Note: No gas evolution. The solution will turn bright yellow.

    • Stir at -78°C for 30 minutes.

  • Reaction: Add the aldehyde (1.0 equiv) slowly. Stir at -78°C for 1 hour, then slowly warm to RT overnight.

  • Workup: Standard aqueous extraction.

Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Failed or Low Yield CheckBase Which Base was used? Start->CheckBase Alkoxide Alkoxide (NaOMe, KOtBu) CheckBase->Alkoxide Alkoxide AlkylLi Alkyllithium (n-BuLi) CheckBase->AlkylLi n-BuLi Hydride NaH / LiHMDS CheckBase->Hydride NaH/LiHMDS IssueDealk Issue: Phosphonate Dealkylation (Attack on P-OMe) Alkoxide->IssueDealk IssueDoM Issue: Ring Metalation (Directed by 3-OMe) AlkylLi->IssueDoM CheckWater Check Reagents for Water Hydride->CheckWater SolDealk Switch to NaH or LiHMDS Use Aprotic Solvents IssueDealk->SolDealk SolDoM Switch to LiHMDS Avoid n-BuLi IssueDoM->SolDoM SolDry Dry Solvents/Reagents Use Molecular Sieves CheckWater->SolDry

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Base Selection

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][7][8] Chemical Reviews, 1989 , 89(4), 863–927.

  • Dealkylation of Dimethyl Phosphonates: Kluge, A. F. "Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes." Organic Synthesis, 1986, 64, 80. (Discusses sensitivity of dimethyl esters to nucleophiles).
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation.[9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.

  • Use of LiHMDS in Phosphonate Chemistry: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 1984, 25(21), 2183-2186. (Establishes non-nucleophilic base protocols).

Sources

Technical Support Guide: Horner-Wadsworth-Emmons (HWE) Reaction with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: February 2026

Core Directive: The Challenge of Hindered Ketones

The Issue: Standard Horner-Wadsworth-Emmons (HWE) conditions (NaH, THF,


) often fail with sterically hindered ketones. Unlike aldehydes, hindered ketones suffer from:
  • Slow Nucleophilic Attack: The phosphonate carbanion is bulky; attacking a hindered carbonyl center (

    
    ) is kinetically disfavored.
    
  • Competing Enolization: If the ketone has

    
    -protons, strong bases (NaH, KHMDS) often deprotonate the ketone rather than the phosphonate, leading to recovered starting material or self-condensation byproducts.
    
  • Poor Stereocontrol: The energy difference between erythro and threo oxaphosphetane intermediates diminishes with steric bulk, leading to low

    
     selectivity.
    

The Solution Strategy: Success requires shifting from "thermodynamic brute force" (strong bases) to "kinetic activation" (Lewis acids, milder bases) and specific reagent engineering (Still-Gennari/Ando phosphonates).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

HWE_Troubleshooting Start Problem: HWE on Hindered Ketone Observation What is the primary symptom? Start->Observation NoRxn No Reaction / Recovered SM Observation->NoRxn SM Intact LowYield Low Yield / Side Products Observation->LowYield Complex Mixture PoorSelectivity Poor E/Z Selectivity Observation->PoorSelectivity Wrong Isomer Enolization Is the ketone enolizable? NoRxn->Enolization LewisAcid Add Lewis Acid (MgBr2 or Sn(OTf)2) LowYield->LewisAcid Target Target Isomer? PoorSelectivity->Target Masamune Switch to Masamune-Roush (LiCl + DBU) Enolization->Masamune Yes (Alpha-H) HighP Increase T (Reflux) or High Concentration (2-5 M) Enolization->HighP No (Steric only) Z_Selective Use Still-Gennari Reagent + Sn(OTf)2 / N-ethylpiperidine Target->Z_Selective Need Z-Alkene E_Selective Standard Phosphonate + NaH (Thermodynamic Control) Target->E_Selective Need E-Alkene

Figure 1: Diagnostic workflow for optimizing HWE reactions on difficult substrates.

Phase 1: Reactivity & Yield Optimization

Q: My ketone is enolizable. When I use NaH, I get no product. Why?

A: NaH is a strong, irreversible base (


). With hindered ketones, the rate of deprotonating the 

-proton of the ketone (enolization) often exceeds the rate of nucleophilic attack by the phosphonate carbanion.

Protocol Fix: Masamune-Roush Conditions Use LiCl and DBU . This "soft" base system prevents ketone enolization while sufficiently activating the phosphonate.

  • Mechanism: LiCl coordinates to the phosphonate carbonyl oxygens, increasing the acidity of the

    
    -protons (
    
    
    
    drops from ~19 to ~15). DBU (
    
    
    ) can then deprotonate it without touching the ketone [1].
  • Reference: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Tetrahedron Lett.1984 , 25, 2183.

Q: I am using Masamune-Roush conditions, but the reaction is still too slow.

A: Steric bulk prevents the initial attack. You need to stabilize the transition state or increase effective concentration.

Protocol Fix: Lewis Acid Activation Add MgBr


 OEt

or Zn(OTf)

.
  • Why: The metal cation chelates the ketone oxygen, making it more electrophilic (lowering the LUMO energy).

  • Caution: Ensure your base (like TEA or DBU) doesn't irreversibly complex the metal. Add the metal salt to the ketone before adding the phosphonate/base mixture.

Q: Can I just heat it up?

A: Yes, but caution is required.

  • Solvent Switch: Move from THF (bp

    
    ) to Toluene  (bp 
    
    
    
    ) or Xylene .
  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) rather than the standard 0.1 M. HWE is bimolecular; doubling concentration quadruples the rate.

Phase 2: Stereoselectivity (E/Z Control)

Q: How do I get the Z-isomer with a hindered ketone? Standard Still-Gennari conditions failed.

A: Standard Still-Gennari conditions (KHMDS/18-crown-6) rely on kinetic control that often fails with ketones due to reversibility caused by steric strain.

Protocol Fix: The Sano-Nagao Modification (Sn(II) Mediated) For aryl alkyl ketones, the use of Tin(II) Triflate [Sn(OTf)


]  with N-ethylpiperidine  and Still-Gennari phosphonates gives excellent Z-selectivity [2].
Substrate TypeReagent SystemMajor IsomerSelectivity (Z:E)
Aldehyde Still-Gennari / KHMDSZ > 95:5
Hindered Ketone Still-Gennari / NaHMixed ~ 50:50
Hindered Ketone Still-Gennari / Sn(OTf)

Z > 90:10

Table 1: Comparison of conditions for Z-selective olefination of ketones.

Q: I need the E-isomer, but I'm getting mixtures.

A: This is common with semi-stabilized ylides or insufficient equilibration.

  • Use Standard Phosphonates: (EtO)

    
    P(O)CH
    
    
    
    CO
    
    
    Et.
  • Thermodynamic Equilibration: Reflux in THF or Toluene. The threo-betaine (leading to E) is thermodynamically more stable. Heating allows the erythro-intermediate (leading to Z) to revert to starting materials and re-add to form the E-product.

  • Bulky Phosphonates: Use bulky ester groups (e.g., isopropyl or t-butyl phosphonoacetate) to increase the steric penalty of the Z-transition state.

Detailed Experimental Protocols

Protocol A: Masamune-Roush HWE (For Base-Sensitive/Enolizable Ketones)

Best for: Ketones prone to racemization or self-condensation.

  • Preparation: Dry LiCl (flame dry under vacuum) is critical.

  • Setup: To a suspension of dry LiCl (1.2 equiv) in anhydrous MeCN (0.5 M) at room temperature, add the phosphonate (1.2 equiv) and DBU (1.2 equiv). Stir for 15-30 mins.

    • Note: The solution should become clear or slightly cloudy as the chelated lithium enolate forms.

  • Addition: Add the ketone (1.0 equiv) in minimal MeCN.

  • Reaction: Stir at RT. If no reaction after 4h, heat to

    
    .
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
Protocol B: Sn(II)-Mediated Z-Selective HWE

Best for: Aryl alkyl ketones requiring Z-selectivity.

  • Reagents: Use Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari reagent).

  • Setup: Suspend Sn(OTf)

    
     (1.2 equiv) in anhydrous THF (0.2 M) under Argon.
    
  • Base Addition: Add N-ethylpiperidine (1.2 equiv) and the phosphonate (1.2 equiv). Stir for 30 min at

    
    .
    
  • Substrate: Add the ketone (1.0 equiv) slowly.

  • Reaction: Stir at

    
     for 2h, then allow to warm slowly to 
    
    
    
    .
  • Mechanism Note: The Sn(II) forms a rigid 6-membered transition state that locks the geometry, favoring the Z-alkene [2].

Mechanistic Visualization

Understanding the steric clash in the transition state helps explain why specific additives work.

HWE_Mechanism Reagents Phosphonate + Base Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion Deprotonation TS Oxaphosphetane TS (Rate Limiting Step) Carbanion->TS + Ketone Ketone Hindered Ketone (Electrophile) Ketone->TS Elimination Elimination (- Phosphate) TS->Elimination Product Alkene Product Elimination->Product LiCl Li+ / Mg++ (Catalyst) LiCl->TS Stabilizes TS Oxygen Reduces Enolization Sterics Steric Bulk Sterics->TS Destabilizes Slows Reaction

Figure 2: The rate-limiting step for hindered ketones is the formation of the oxaphosphetane. Lewis acids (Li+, Mg++) lower the activation energy of this step.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186.

  • Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (1997). New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine.[1] Chemical Communications, (6), 559–560.

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[2] A useful modification of the Horner-Emmons olefination.[3][4][5][6][7] Tetrahedron Letters, 24(41), 4405–4408.

  • Ando, K. (1997).[1] Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig-Horner Reaction of Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(7), 1934–1939.

Sources

How to avoid hydrolysis of phosphonate esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHOS-STAB-001 Subject: Prevention of Hydrolysis During Workup and Purification Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Phosphonate Stability Support Center. You are likely here because your phosphonate ester (


)—a critical intermediate in Horner-Wadsworth-Emmons (HWE) reactions or nucleotide synthesis—has degraded into the corresponding mono-ester or phosphonic acid during what should have been a routine workup.

This guide treats your chemical workflow as a system. We will diagnose the specific failure points (acidic quenching, silica acidity, nucleophilic attack) and provide validated protocols to prevent them.

Part 1: Diagnosis – The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. Phosphonate esters are generally more stable than carboxylate esters, but they possess specific vulnerabilities.

The Vulnerability Triad
  • Acid-Catalyzed Hydrolysis (The Primary Suspect): The phosphoryl oxygen (

    
    ) is a hydrogen bond acceptor. Under acidic conditions (pH < 4), it becomes protonated, rendering the phosphorus atom highly electrophilic. Water attacks via an 
    
    
    
    -like mechanism, displacing the alcohol. Crucially, standard silica gel is acidic (pH 4–5) , which is sufficient to cleave sensitive esters (e.g., tert-butyl or benzyl phosphonates) [1][2].
  • Nucleophilic Dealkylation (The Silent Killer): If your reaction involved Lewis acids (e.g.,

    
    , 
    
    
    
    , or
    
    
    in HWE modifications), halide ions can attack the alkyl group of the ester, cleaving the
    
    
    bond rather than the
    
    
    bond. This often happens during concentration if the Lewis acid is not fully quenched [3].
  • Base-Catalyzed Saponification: While slower than carboxylate hydrolysis, strong bases (hydroxide, alkoxides) at elevated temperatures will attack the phosphorus center, expelling an alkoxide leaving group [1].

Visualizing the Threat

The following diagram illustrates the mechanistic pathways leading to product loss.

PhosphonateHydrolysis Ester Phosphonate Ester R-PO(OR')2 Intermed_Acid Activated Electrophile [R-P(OH)(OR')2]+ Ester->Intermed_Acid Protonation Intermed_Base Trigonal Bipyramidal Intermediate Ester->Intermed_Base Nu Attack at P Hydrolysis Hydrolysis Product (Mono-ester/Acid) Ester->Hydrolysis Dealkylation (C-O Cleavage) AcidCond Acidic Conditions (H+ / Silica Gel) AcidCond->Intermed_Acid BaseCond Basic Conditions (OH- / Heat) BaseCond->Intermed_Base LewisCond Lewis Acid / Halides (TMSBr / I-) LewisCond->Hydrolysis Intermed_Acid->Hydrolysis H2O Attack (SN2) Intermed_Base->Hydrolysis Elimination of OR'

Figure 1: Mechanistic pathways for phosphonate ester degradation. Note that acidic pathways activate the phosphorus for water attack, while Lewis acids attack the alkyl group directly.

Part 2: Immediate Triage – Workup Protocols

The moment you stop your reaction is the most dangerous. Avoid "standard" 1M HCl quenches for sensitive phosphonates.

Protocol A: Buffered Quench for HWE Reactions

Use this when your reaction contains strong bases (NaH, LDA) or Lewis acids.

Reagents:

  • Saturated Ammonium Chloride (

    
    ) OR
    
  • 0.5 M Phosphate Buffer (pH 7.0)

Steps:

  • Cool Down: Cool reaction mixture to 0 °C.

  • Dilute: Dilute with 3 volumes of diethyl ether or MTBE (Methyl tert-butyl ether). Ether is preferred over DCM as it precipitates inorganic salts.

  • Slow Quench: Add the buffer dropwise with vigorous stirring.

    • Why?

      
       buffers the solution to ~pH 5-6, preventing the runaway basicity of hydroxides or the harsh acidity of HCl.
      
  • Phase Separation: Separate layers immediately. Do not let the organic layer "sit" on the aqueous layer.

  • Brine Wash: Wash organic layer once with brine to remove residual water/Lewis acids.

Protocol B: Lewis Acid Decontamination

Use this if you employed TMSCl, TMSBr, or Lithium salts.

  • Quench: Quench with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? You must neutralize any HBr/HI generated from the hydrolysis of silyl halides immediately.

  • Chelation (Optional): If metal salts (Li, Mg) are causing emulsions, use a dilute Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water.

Data: Stability Matrix
ConditionMethyl EsterEthyl EsterIsopropyl EsterRecommended Action
1M HCl Unstable (Fast)Unstable (Slow)Stable (mostly)Avoid. Use Phosphate Buffer.
Silica Gel ModerateModerateStableNeutralize Silica (See Part 3).
NaOH (1M) Unstable (Fast)UnstableStableKeep cold, work fast.
TMSBr LabileLabileLabileQuench w/

before concentration.
Part 3: Surgical Intervention – Purification[1][2]

Chromatography is the most common point of failure. Silica gel is acidic.[1][2][3] If your phosphonate is acid-sensitive (or if you are purifying a vinyl phosphonate from HWE), you must modify the stationary phase [4][5].

Decision Tree: Choosing a Purification Strategy

PurificationLogic Start Crude Mixture IsVolatile Is product volatile? Start->IsVolatile Distill High Vac Distillation (Kugelrohr) IsVolatile->Distill Yes IsAcidSens Is it acid sensitive? (e.g., Vinyl/Allyl phosphonate) IsVolatile->IsAcidSens No StdSilica Standard Flash Chromatography IsAcidSens->StdSilica No (Stable Alkyl) Neutralize Neutralization Required IsAcidSens->Neutralize Yes Alumina Option A: Neutral Alumina Neutralize->Alumina Best for highly labile TEASilica Option B: TEA-Deactivated Silica Neutralize->TEASilica Best for resolution

Figure 2: Workflow for selecting the appropriate purification method to minimize hydrolysis.

Protocol C: Preparation of Triethylamine (TEA) Deactivated Silica

This creates a buffered stationary phase that prevents acid-catalyzed hydrolysis on the column.

Materials:

  • Flash Silica Gel (Grade 60)

  • Triethylamine (TEA)[3][4]

  • Elution Solvent (e.g., Hexanes/EtOAc)[1][3]

Procedure:

  • Slurry Preparation: Mix your silica gel with the starting solvent system containing 1% to 5% Triethylamine (v/v) [6].

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes of the solvent containing TEA.

    • Critical Check: The eluent exiting the column should be basic to pH paper.

  • Loading: Load your sample.

  • Elution: Run the column using your solvent gradient. You can maintain 0.5% TEA in the mobile phase if the compound is extremely sensitive, though usually, the pre-treatment is sufficient.

Protocol D: Using Neutral Alumina

If TEA-treated silica fails, switch to Neutral Alumina (Brockmann Grade III) .

  • Pros: Non-acidic surface.

  • Cons: Lower resolution than silica; compounds often run faster (lower

    
    ).
    
  • Adjustment: You will likely need a less polar solvent system than you would use on silica (e.g., if 50% EtOAc works on Silica, try 20% EtOAc on Alumina).

Part 4: FAQ – Troubleshooting

Q: My phosphonate ester disappears on the TLC plate after a few hours. Why? A: This is likely "on-plate hydrolysis." Silica TLC plates are acidic binders.[1] If your spot smears or vanishes, run a 2D-TLC: spot the compound, wait 1 hour, then run. If it decomposes, your compound is silica-intolerant. Use Alumina TLC plates or dip your silica plate in 5% TEA/Hexanes and dry it before spotting.

Q: Can I use high heat to distill my phosphonate? A: Only under high vacuum (<0.5 mmHg). Phosphonates have high boiling points. Excessive pot temperatures (>150 °C) can lead to P-C bond cleavage or Arbuzov-type rearrangements if trace alkyl halides are present. Use a Kugelrohr apparatus for short-path distillation.

Q: I used TMSBr to make the acid, but I want to stop at the mono-ester. How? A: This is difficult to control. TMSBr usually cleaves both esters. To get a mono-ester, it is often better to use Sodium Azide (


)  in DMF (for methyl esters) or Lithium Chloride (

)
in DMF at reflux, which selectively cleaves one methyl group via an

dealkylation [1].
References
  • Kégl, T., et al. (2025). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 25, 10-15. Link

  • BenchChem Technical Support.[5] (2025).[5][4][6] "Stability of Phosphonic Acid Esters in Aqueous Solutions." BenchChem Knowledge Base. Link

  • Abell, A. D. (Ed.). (2002).[4][7] Modern Phosphonate Chemistry. CRC Press.

  • University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." Link

  • Reddy, L., et al. (2014). "Neutralizing Silica Gel for Column Chromatography." Royal Society of Chemistry Supplementary Info. Link

  • Reddit ChemPros Community.[4] (2025).[5][4][6] "Advice on neutralising silica gel for column chromatography." Link

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Operational Safety Guide

Executive Summary & Risk Profile

Dimethyl [(3-methoxyphenyl)methyl]phosphonate (also known as Dimethyl 3-methoxybenzylphosphonate) is a specialized Horner-Wadsworth-Emmons (HWE) reagent used for synthesizing stilbenes and related olefins. While it lacks the extreme volatility and acute toxicity of smaller methylphosphonates (like DMMP), it belongs to the organophosphonate class.

Operational Risk: The primary risks are dermal absorption and respiratory irritation . Unlike simple organic esters, phosphonates can exhibit distinct biological activity if absorbed. Field experience dictates treating this reagent as a potential acetylcholinesterase inhibitor (AChE) precursor, regardless of specific toxicology data gaps.

Core Directive: Zero skin contact.[1] All handling must occur within a secondary containment system to prevent environmental contamination.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. Phosphonates can permeate standard thin rubber. Use the following tiered protection strategy:

PPE Category Standard Operation (Small Scale <10g) High-Risk Operation (Spills / >10g) Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change immediately upon splash.[2][3]Butyl Rubber or Silver Shield® laminate under Nitrile.Nitrile offers fair splash protection but poor long-term resistance to phosphorus esters. Laminates provide >8h breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vented).Face Shield + Goggles.Standard safety glasses do not seal against aerosols or vapors which can be ocular irritants.
Respiratory Fume Hood (Face velocity >100 fpm).Half-face Respirator with Organic Vapor (OV) cartridges (P100 pre-filter).Required if heating the reaction or if handling outside a hood (e.g., waste consolidation).
Body Defense Cotton Lab Coat (Buttoned).Chemical-Resistant Apron (Tyvek/PVC) + Sleeve Covers.Prevents saturation of clothing in case of a spill; phosphonates are oily and difficult to wash off.

Operational Workflow: From Storage to Disposal

The following workflow enforces a "closed-loop" handling system to minimize exposure.

HandlingProtocol Storage Storage (Cool, Dry, Inert Gas) Prep Preparation (Weigh inside Fume Hood) Storage->Prep Transfer in Secondary Container Reaction Reaction Setup (HWE Olefination) Prep->Reaction Syringe Transfer (Avoid Aerosols) Quench Quenching (Controlled Hydrolysis) Reaction->Quench Dropwise Addition Waste Waste Disposal (Segregated Stream) Quench->Waste Label: P-Org Waste

Figure 1: Safe handling workflow for organophosphonate reagents ensuring containment at every stage.

Detailed Handling Protocols

A. Preparation & Weighing
  • Physical State: This compound is typically a viscous liquid or low-melting solid.

  • Technique: Do not pour. Use a wide-bore glass syringe or a disposable pipette to transfer the liquid.

  • Weighing: Tare your reaction flask, add the reagent inside the fume hood, and re-weigh. Avoid transferring open vessels across the lab bench.

B. Reaction Setup (HWE)
  • Solvent Compatibility: Commonly used with THF or DMF. Ensure gloves are compatible with the solvent as well (THF degrades nitrile rapidly; use laminate liners if using THF).

  • Base Addition: When adding bases (e.g., NaH, KOtBu), ensure the system is under inert atmosphere (Nitrogen/Argon). Phosphonates are stable, but the deprotonated intermediate is reactive.

C. Emergency Spill Procedures
  • Evacuate the immediate area if the spill is >50 mL.

  • Don PPE: Butyl gloves and respirator.

  • Absorb: Use vermiculite or sand. Do NOT use sawdust (fire hazard with potential oxidizers in the lab).

  • Neutralize: Wipe the area with a dilute alkaline solution (5% Sodium Carbonate) to hydrolyze residues, followed by water.

  • Disposal: Collect all absorbent material into a sealed hazardous waste container labeled "Organophosphorus Debris."

Disposal & Waste Management

Never dispose of organophosphonates down the drain. Hydrolysis products (phosphonic acids) can persist in water systems.

Waste Stream Composition Disposal Method
Liquid Waste Reaction mixtures, mother liquors (THF/DMF + Phosphonate).High-Temperature Incineration . Label as "Flammable, Organophosphorus".
Solid Waste Contaminated gloves, silica gel, paper towels.Hazardous Solid Waste . Double-bag in polyethylene.
Aqueous Waste Quenched aqueous layers (may contain methyl phosphonic acid salts).Aqueous Toxic Waste . Do not mix with bleach (potential chlorination).

Logistical Note: Mark the waste container clearly with "Contains Organophosphonates" . This alerts waste management personnel to the specific incineration requirements (phosphorus scrubbing).

References

  • PubChem. (n.d.). Dimethyl methylphosphonate (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.